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molecular formula C16H17NO6S B2570700 N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 333449-93-7

N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2570700
M. Wt: 351.37
InChI Key: MCPGDMPLCLMLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101580B2

Procedure details

A 20 ml portion of 1 M sodium hydroxide aqueous solution was added to a tetrahydrofuran solution (20 ml) of 2.48 g of ethyl [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetate and stirred at room temperature for 2 hours. This was acidified by adding 1 M hydrochloric acid and then layer separation operation was carried out by adding chloroform thereto, and the organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and then concentrated under a reduced pressure to obtain 2.28 g of [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetic acid as a pale yellow foamy substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetate
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([N:13]([CH2:23][C:24]([O:26]CC)=[O:25])[S:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:16])=[O:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12].Cl>O1CCCC1>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([N:13]([CH2:23][C:24]([OH:26])=[O:25])[S:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:16])=[O:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetate
Quantity
2.48 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)N(S(=O)(=O)C1=CC=CC=C1)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
layer separation operation
ADDITION
Type
ADDITION
Details
by adding chloroform
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)N(S(=O)(=O)C1=CC=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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